2-O-(α-D-Glucopyranosyl)-D-galactose 2-O-(α-D-Glucopyranosyl)-D-galactose
Brand Name: Vulcanchem
CAS No.: 7368-73-2
VCID: VC0013986
InChI: InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1
SMILES: C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Molecular Formula: C12H22O11
Molecular Weight: 342.297

2-O-(α-D-Glucopyranosyl)-D-galactose

CAS No.: 7368-73-2

Reference Standards

VCID: VC0013986

Molecular Formula: C12H22O11

Molecular Weight: 342.297

2-O-(α-D-Glucopyranosyl)-D-galactose - 7368-73-2

CAS No. 7368-73-2
Product Name 2-O-(α-D-Glucopyranosyl)-D-galactose
Molecular Formula C12H22O11
Molecular Weight 342.297
IUPAC Name (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Standard InChI InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1
Standard InChIKey PZDOWFGHCNHPQD-IJVVWVSMSA-N
SMILES C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
Synonyms Glc1-α-2Gal
PubChem Compound 54215897
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator